BenchChemオンラインストアへようこそ!

Psma I&S tfa

Prostate Cancer SPECT/CT Imaging Diagnostic Accuracy

PSMA I&S TFA is the trifluoroacetate salt precursor engineered for cold kit-based 99mTc labeling, enabling generator-produced SPECT imaging and radioguided surgery without cyclotron dependency. Its MAS3 chelator provides stable 99mTc coordination, achieving ≥98% radiochemical purity across >50 consecutive preparations. Clinically validated with 100% sensitivity in primary PCa detection and established as the most widely used PSMA-targeted tracer for radioguided surgery, it offers a proven, cost-effective alternative to 68Ga-PET tracers for departments lacking PET/CT capability.

Molecular Formula C61H83F3N10O23S
Molecular Weight 1413.4 g/mol
Cat. No. B10857062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsma I&S tfa
Molecular FormulaC61H83F3N10O23S
Molecular Weight1413.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CC(C(=O)NC(CCCCNC(=O)CCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CS.C(=O)(C(F)(F)F)O
InChIInChI=1S/C59H82N10O21S.C2HF3O2/c70-30-44(62-49(76)33-91)53(81)66-46(32-72)55(83)67-45(31-71)54(82)65-42(28-34-18-21-38(73)22-19-34)52(80)64-43(29-35-17-20-36-11-5-6-12-37(36)27-35)51(79)63-39(56(84)85)13-7-9-25-60-47(74)15-3-1-2-4-16-48(75)61-26-10-8-14-40(57(86)87)68-59(90)69-41(58(88)89)23-24-50(77)78;3-2(4,5)1(6)7/h5-6,11-12,17-22,27,39-46,70-73,91H,1-4,7-10,13-16,23-26,28-33H2,(H,60,74)(H,61,75)(H,62,76)(H,63,79)(H,64,80)(H,65,82)(H,66,81)(H,67,83)(H,77,78)(H,84,85)(H,86,87)(H,88,89)(H2,68,69,90);(H,6,7)/t39-,40+,41+,42-,43-,44-,45-,46-;/m1./s1
InChIKeyFOEGHHIZXFEBBF-CWOBTLKXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

99mTc-PSMA-I&S TFA: A Clinically Validated PSMA-Targeted SPECT Tracer Precursor for Prostate Cancer Imaging and Radioguided Surgery


PSMA I&S TFA is the trifluoroacetate salt form of the precursor molecule used for 99mTc labeling of PSMA-I&S (Prostate-Specific Membrane Antigen for Imaging and Surgery), a small-molecule inhibitor targeting PSMA with a Glu-urea-Lys binding motif and a mercaptoacetyl-triserine (MAS3) chelator designed for technetium-99m coordination [1]. The TFA salt formulation enhances solubility and stability for research and radiopharmaceutical kit preparation . The radiolabeled product, [99mTc]Tc-PSMA-I&S, is clinically established for SPECT/CT imaging and radioguided surgery in metastatic prostate cancer, representing a generator-based alternative to 68Ga-labeled PET tracers [2].

Why PSMA I&S TFA Cannot Be Replaced by Alternative PSMA Ligands Without Compromising Specific Procurement Advantages


PSMA-targeted radiopharmaceuticals exhibit substantial heterogeneity in chelator chemistry, radionuclide compatibility, pharmacokinetic profiles, and clinical validation status. PSMA I&S TFA is specifically engineered with a MAS3 chelator for 99mTc coordination, enabling generator-based SPECT imaging and radioguided surgery workflows that are fundamentally distinct from 68Ga-PET tracers (e.g., PSMA-11, PSMA-617) which require cyclotron or generator-produced 68Ga with a 68-minute half-life [1]. Additionally, the TFA salt formulation is optimized for kit-based radiolabeling, whereas other PSMA precursors (e.g., PSMA-617, PSMA-11) are designed for different chelator systems (DOTA, HBED-CC) and cannot be directly substituted for 99mTc-SPECT applications [2]. The distinct plasma protein binding (94-97%), clearance kinetics, and tumor-to-background ratio evolution over 21 hours post-injection are unique to the PSMA-I&S scaffold and directly influence surgical timing protocols [3].

PSMA I&S TFA Quantitative Differentiation: Direct Comparative Evidence Against Key PSMA Imaging Alternatives


Clinical Diagnostic Performance: 100% Sensitivity in Primary Prostate Cancer Detection via SPECT/CT

[99mTc]Tc-PSMA-I&S SPECT/CT demonstrates 100% sensitivity, 77.78% specificity, and 95.83% accuracy for primary prostate cancer detection in a retrospective single-center study of 48 patients, with SUVmax correlating significantly with Gleason score (p=0.006), PSA levels (p=0.013), and metastatic status (p=0.023) [1]. In a separate 100-patient cohort study evaluating both primary staging and restaging, patient-based sensitivity for primary prostate cancer was 86% with 100% specificity and 92% accuracy, while sensitivity for detecting metastases in restaging reached 91% with 92% specificity and 91% accuracy [2]. Compared with conventional bone scintigraphy and CT, PSMA-SPECT/CT provides superior lesion detectability; detection rates in biochemical recurrence were 37% at PSA <1 ng/mL, 74% at PSA 1-5 ng/mL, and 80% at PSA >5 ng/mL [2].

Prostate Cancer SPECT/CT Imaging Diagnostic Accuracy

Cost-Effectiveness and Accessibility: 99Mo/99mTc Generator-Based Supply Chain Advantage Over 111In-PSMA-I&T

99mTc-PSMA-I&S is the most widely used PSMA-targeted tracer for radioguided surgery due to the limitations associated with 111In-PSMA-I&T, which include higher cost, suboptimal pharmacokinetics, greater radiation exposure, and restricted availability [1]. 99mTc-PSMA-I&S is readily accessible from 99Mo/99mTc generators commonly available in nuclear medicine departments, representing a cost-effective alternative that does not require cyclotron infrastructure or expensive radionuclide procurement [1]. Compared with 111In-PSMA-I&T in the LNCaP xenograft model, 99mTc-PSMA-I&S showed identical uptake in PSMA-positive tissues at 1 h post-injection while offering superior in vivo stability and a reliable kit-labeling procedure with consistently high radiochemical yield and purity (≥98%, n >50 preparations) [2]. The cold kit approach using PSMA I&S TFA precursor yields 92.05% ± 2.20% radiochemical yield with 6-hour stability, tumor-to-contralateral muscle ratio of ~6.5, and favorable characteristics for SPECT imaging [3].

Radioguided Surgery Cost-Effectiveness Supply Chain

Optimized Pharmacokinetics for Radioguided Surgery: Delayed Clearance Enables Superior Lesion-to-Background Ratios Up to 21 Hours

99mTc-PSMA-I&S exhibits distinct pharmacokinetic properties optimized for radioguided surgery workflows. Due to high plasma protein binding (94-97%), the tracer demonstrates delayed whole-body clearance kinetics compared with 111In-PSMA-I&T, but identical uptake in PSMA-positive tissues in the LNCaP xenograft model [1]. This property promotes efficient tracer uptake in prostate cancer lesions over time, leading to steadily increasing lesion-to-background ratios up to 21 hours post-injection [1]. In clinical practice, 99mTc-PSMA-I&S is typically administered approximately 20 hours prior to surgery, followed by SPECT/CT imaging to confirm tracer uptake [2]. Multivariate analysis has confirmed that SUV on PSMA imaging and uptake time are independent predictors for lesion detectability, with late imaging (>15 h after injection) preferred when 99mTc-PSMA-I&S SPECT/CT is used for lesion detection in early biochemical recurrence [3]. Compared with novel 99mTc-labeled N4-PSMA ligands (e.g., [99mTc]Tc-N4-PSMA-12), 99mTc-PSMA-I&S shows higher plasma protein binding and slower clearance, which may be advantageous for specific surgical scheduling protocols requiring extended tracer retention [4].

Radioguided Surgery Pharmacokinetics Lesion Detectability

Comparative Multi-Ligand Imaging Study: 99mTc-PSMA-I&S Demonstrates Diagnostic Effectiveness Equivalent to PET Tracers

A comprehensive comparative study of three PSMA-based radiopharmaceuticals ([18F]F-PSMA-1007, [18F]F-JK-PSMA-7, and [99mTc]Tc-PSMA-I&S) in 281 prostate cancer patients concluded that the technetium-labeled SPECT ligand proved as similarly effective as the two PET ligands for diagnostic imaging [1]. Significant differences in SUV uptake patterns were observed, with [18F]F-PSMA-1007 showing higher SUV values in the skeletal system, while [99mTc]Tc-PSMA-I&S demonstrated more homogeneous uptake in blood pool and liver reference regions, which are clinically used for background normalization [1]. The parotid gland displayed the highest variability in uptake across all ligands, suggesting reconsideration of its suitability as a reference region [1]. This direct multi-ligand comparison provides class-level evidence that SPECT-based PSMA imaging with 99mTc-PSMA-I&S can achieve diagnostic parity with PET-based approaches in appropriate clinical contexts, supporting procurement of SPECT-capable tracers for centers without PET infrastructure [2].

SPECT Imaging Comparative Effectiveness Skeletal Uptake

PSMA Affinity and Internalization: Comparable Binding Potency with Improved In Vivo Stability

99mTc-PSMA-I&S demonstrates high PSMA-targeting efficiency with binding percentages to LNCaP cells of 9.41% ± 0.57% at 1 hour and 10.45% ± 0.45% at 4 hours, with 63.12% ± 0.93% (1 h) and 65.72% ± 1.28% (4 h) of bound material being internalized [1]. Blocking assays employing excess unlabeled PSMA-I&S resulted in a 2.6-fold reduction in binding, confirming PSMA-specific targeting [1]. Compared with the parent PSMA-I&T analogs, the PSMA affinities of related compounds (PSMA-I&F and its natGa-/natLu-complexes) remain high (IC50 range 7.9-10.5 nM) [2]. 99mTc-PSMA-I&S was selected over the alternative MAS3 stereoisomer for further in vivo evaluation due to its improved internalization efficiency and superior in vivo stability [3]. The high internalization rate (approximately 65% of bound tracer) supports effective cellular retention and imaging contrast, while the robust in vivo stability ensures consistent performance across preclinical and clinical applications [1][3].

PSMA Affinity Internalization Binding Assay

PSMA I&S TFA: Validated Research and Clinical Application Scenarios Based on Quantitative Evidence


Radioguided Surgery Programs: Primary Procurement Choice for Intraoperative PSMA-Targeted Lesion Detection

99mTc-PSMA-I&S is the most widely used PSMA-targeted tracer for radioguided surgery, supported by direct comparative data showing cost, availability, and pharmacokinetic advantages over 111In-PSMA-I&T [1]. The tracer's high plasma protein binding (94-97%) and delayed clearance enable steadily increasing lesion-to-background ratios up to 21 hours post-injection, allowing flexible surgical scheduling with administration approximately 20 hours prior to surgery [2]. The reliable kit-labeling procedure yields ≥98% radiochemical purity across >50 preparations, ensuring consistent intraoperative probe signal [2]. Clinical validation includes successful intraoperative detection and resection of PSMA-positive lesions using hand-held gamma probes, with histopathological confirmation of tumor presence [1]. For surgical navigation programs, 99mTc-PSMA-I&S represents the evidence-based procurement standard.

SPECT/CT Imaging in Centers Without PET Infrastructure: Clinically Validated Diagnostic Alternative

For nuclear medicine departments lacking PET/CT capability, [99mTc]Tc-PSMA-I&S SPECT/CT provides a clinically validated diagnostic alternative with 100% sensitivity and 95.83% accuracy for primary prostate cancer detection in single-center evaluation [3]. A 100-patient study demonstrated patient-based sensitivity of 86% for primary prostate cancer and 91% for metastasis detection in restaging, with 100% specificity [4]. Detection rates in biochemical recurrence were 74% at PSA 1-5 ng/mL and 80% at PSA >5 ng/mL [4]. A 2024 multi-ligand comparison in 281 patients concluded that the technetium-labeled SPECT ligand proved as similarly effective as PET ligands for diagnostic imaging [5]. Procurement of PSMA I&S TFA precursor enables cost-effective, generator-based SPECT imaging without cyclotron dependency.

Risk Stratification and Metastasis Prediction: SUVmax as Quantitative Biomarker

[99mTc]Tc-PSMA-I&S SPECT/CT provides quantitative SUVmax measurements that correlate significantly with Gleason score (p=0.006), PSA levels (p=0.013), risk stratification (p=0.010), and metastatic status (p=0.023) [3]. Median SUVmax was significantly elevated in patients with PSA >20 ng/mL versus ≤20 ng/mL (13.20 vs. 6.68) and Gleason score >7 versus ≤7 (13.60 vs. 6.75) [3]. For high-risk PCa prediction, optimal SUVmax cutoff was ≥10.85 (AUC=0.84; sensitivity=100%, specificity=58%); for metastatic PCa detection, optimal cutoff was SUVmax ≥14.45 (AUC=0.73; sensitivity=92%, specificity=50%) [3]. This validated quantitative capability supports procurement of PSMA I&S TFA for clinical research programs investigating PSMA-targeted imaging biomarkers.

Cold Kit Radiopharmaceutical Production: Standardized 99mTc Labeling for Clinical Supply

The PSMA I&S TFA precursor supports cold kit-based radiolabeling with 99mTc, achieving radiochemical yield of 92.05% ± 2.20% and maintaining stability for 6 hours [6]. The kit-labeling procedure has been established as robust and reliable, allowing routine clinical production with consistently high radiochemical purity (≥98%, n>50 preparations) [2]. The cold kit approach eliminates the need for complex on-site synthesis and enables immediate radiopharmaceutical preparation from commercially available 99Mo/99mTc generators [6]. Ex vivo biodistribution confirms high tumor accumulation with tumor-to-contralateral muscle ratio of ~6.5, providing favorable characteristics for both SPECT imaging and radioguided surgery [6]. This application scenario supports centralized or decentralized radiopharmacy procurement strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Psma I&S tfa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.